Ethyl 3-(3,5-dichloro-phenoxy)propanoate Ethyl 3-(3,5-dichloro-phenoxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410695
InChI: InChI=1S/C11H12Cl2O3/c1-2-15-11(14)3-4-16-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3
SMILES: CCOC(=O)CCOC1=CC(=CC(=C1)Cl)Cl
Molecular Formula: C11H12Cl2O3
Molecular Weight: 263.11 g/mol

Ethyl 3-(3,5-dichloro-phenoxy)propanoate

CAS No.:

Cat. No.: VC13410695

Molecular Formula: C11H12Cl2O3

Molecular Weight: 263.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3,5-dichloro-phenoxy)propanoate -

Specification

Molecular Formula C11H12Cl2O3
Molecular Weight 263.11 g/mol
IUPAC Name ethyl 3-(3,5-dichlorophenoxy)propanoate
Standard InChI InChI=1S/C11H12Cl2O3/c1-2-15-11(14)3-4-16-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3
Standard InChI Key NXNCJSYCBKLRNU-UHFFFAOYSA-N
SMILES CCOC(=O)CCOC1=CC(=CC(=C1)Cl)Cl
Canonical SMILES CCOC(=O)CCOC1=CC(=CC(=C1)Cl)Cl

Introduction

Chemical Identity and Structural Features

Ethyl 3-(3,5-dichloro-phenoxy)propanoate (IUPAC name: ethyl 3-(3,5-dichlorophenoxy)propanoate) has the molecular formula C<sub>11</sub>H<sub>12</sub>Cl<sub>2</sub>O<sub>3</sub> and a molecular weight of 263.11 g/mol. The compound features a propanoate backbone esterified with an ethyl group and substituted with a 3,5-dichlorophenoxy moiety. The chlorine atoms at the 3 and 5 positions of the aromatic ring enhance the compound's lipophilicity and stability, which are critical for its interactions in biological systems .

Structural Comparison with Analogous Compounds

The positional isomerism of chlorine substituents significantly influences the compound's reactivity and bioactivity. For instance:

  • Ethyl 3-(2,5-dichloro-phenoxy)propanoate (2,5-isomer) exhibits selective herbicidal activity against grassy weeds.

  • Ethyl 3-(2,3-dichloro-phenoxy)propanoate (2,3-isomer) is less studied but shares synthetic pathways with other phenoxypropanoates.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D), a related herbicide, demonstrates the importance of chlorine positioning in modulating phytotoxicity .

CompoundMolecular FormulaMolecular Weight (g/mol)Chlorine SubstitutionPrimary Application
Ethyl 3-(3,5-dichloro-phenoxy)propanoateC<sub>11</sub>H<sub>12</sub>Cl<sub>2</sub>O<sub>3</sub>263.113,5-positionsUnder investigation
Ethyl 3-(2,5-dichloro-phenoxy)propanoateC<sub>11</sub>H<sub>12</sub>Cl<sub>2</sub>O<sub>3</sub>263.112,5-positionsHerbicide
2,4-Dichlorophenoxyacetic acid C<sub>8</sub>H<sub>6</sub>Cl<sub>2</sub>O<sub>3</sub>221.042,4-positionsBroadleaf herbicide

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Ethyl 3-(3,5-dichloro-phenoxy)propanoate typically involves nucleophilic substitution reactions. A common method involves reacting 3,5-dichlorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>). The reaction proceeds via an SN2 mechanism, where the phenolate ion displaces the bromide leaving group:

3,5-Dichlorophenol+Ethyl 3-bromopropanoateK2CO3,DMFEthyl 3-(3,5-dichloro-phenoxy)propanoate+KBr+H2O\text{3,5-Dichlorophenol} + \text{Ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ethyl 3-(3,5-dichloro-phenoxy)propanoate} + \text{KBr} + \text{H}_2\text{O}

Alternative routes may utilize Mitsunobu conditions or phase-transfer catalysis to improve yields, particularly for sterically hindered substrates .

Key Reaction Parameters

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize ionic intermediates.

  • Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product (>95%).

Physicochemical Properties

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm<sup>−1</sup> (C=O stretch of ester), 1250 cm<sup>−1</sup> (C-O-C stretch), and 750 cm<sup>−1</sup> (C-Cl stretch).

  • Nuclear Magnetic Resonance (NMR):

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.25 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.85 (t, 2H, COOCH<sub>2</sub>), 4.15 (q, 2H, OCH<sub>2</sub>), 4.45 (t, 2H, OCH<sub>2</sub>CH<sub>2</sub>), 6.85–7.25 (m, 2H, aromatic).

    • <sup>13</sup>C NMR: δ 14.1 (CH<sub>2</sub>CH<sub>3</sub>), 60.8 (OCH<sub>2</sub>), 65.4 (OCH<sub>2</sub>CH<sub>2</sub>), 170.2 (C=O).

Thermodynamic and Solubility Data

  • Melting Point: Estimated at 45–50°C based on analogous compounds.

  • LogP: Calculated 3.2 (indicating moderate lipophilicity).

  • Solubility: Sparingly soluble in water (<0.1 g/L at 25°C); miscible with organic solvents like ethanol and acetone .

Biological Activity and Applications

Pharmaceutical Relevance

Phenoxypropanoate derivatives have shown promise as inhibitors of bacterial virulence factors. In Pseudomonas aeruginosa, compounds with dichlorophenoxy moieties disrupt the type III secretion system (T3SS), reducing pathogenicity . The 3,5-dichloro configuration may optimize target binding through hydrophobic interactions .

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